ETHYL 2-[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]-2-OXOACETATE
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Overview
Description
ETHYL 2-[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]-2-OXOACETATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoylamino group, dimethoxyaniline moiety, and an oxoacetate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]-2-OXOACETATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-amino-2,5-dimethoxyaniline with benzoyl chloride to form the benzoylamino derivative. This intermediate is then reacted with ethyl oxalyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents like dichloromethane, tetrahydrofuran (THF), and ethyl acetate are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]-2-OXOACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group or the dimethoxyaniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 2-[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]-2-OXOACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]-2-OXOACETATE involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the dimethoxyaniline moiety may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: Known for its anti-acetylcholinesterase activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Exhibits antiviral and anticancer properties.
Uniqueness
ETHYL 2-[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]-2-OXOACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
ethyl 2-(4-benzamido-2,5-dimethoxyanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-4-27-19(24)18(23)21-14-11-15(25-2)13(10-16(14)26-3)20-17(22)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPJIEZTMKTDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C(=C1)OC)NC(=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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